1-(5-Bromofuran-2-carbonyl)-4-(fluoromethyl)piperidine
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Overview
Description
1-(5-Bromofuran-2-carbonyl)-4-(fluoromethyl)piperidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromofuran moiety attached to a piperidine ring, with a fluoromethyl group as a substituent. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromofuran-2-carbonyl)-4-(fluoromethyl)piperidine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of furan to obtain 5-bromofuran, which is then subjected to acylation to form 5-bromofuran-2-carbonyl chloride. This intermediate is then reacted with 4-(fluoromethyl)piperidine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromofuran-2-carbonyl)-4-(fluoromethyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of furan oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
1-(5-Bromofuran-2-carbonyl)-4-(fluoromethyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromofuran-2-carbonyl)-4-(fluoromethyl)piperidine involves its interaction with specific molecular targets. The bromofuran moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluoromethyl group may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromofuran-2-carbonyl)-3-(fluoromethyl)piperidine
- N-(5-bromofuran-2-carbonyl)-N-tert-butylpiperidine-1-carboxamide
- N-{[1-(5-Bromofuran-2-carbonyl)piperidin-2-yl]methyl}methanesulfonamide
Uniqueness
1-(5-Bromofuran-2-carbonyl)-4-(fluoromethyl)piperidine stands out due to its specific substitution pattern, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C11H13BrFNO2 |
---|---|
Molecular Weight |
290.13 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)-[4-(fluoromethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C11H13BrFNO2/c12-10-2-1-9(16-10)11(15)14-5-3-8(7-13)4-6-14/h1-2,8H,3-7H2 |
InChI Key |
OCOWVWFHIVUTPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CF)C(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
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